molecular formula C20H18ClN5 B2730222 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-40-0

1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2730222
CAS RN: 890893-40-0
M. Wt: 363.85
InChI Key: UDXOYAYAZLQLPG-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18ClN5 and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been widely explored in scientific research. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, yielding a series of N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amines. The structural identities of these compounds are confirmed using various spectroscopic methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Crystallographic analysis highlights the planarity between N–H of the amine group and Nitrogen or Oxygen atoms with the aromatic ring, while theoretical calculations on their physical and chemical properties complement experimental data, confirming their potential biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial Applications

The incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste demonstrates their effective antimicrobial properties. These heterocyclic compounds exhibit significant antimicrobial effects against various microbial strains when physically integrated into surface coatings. Not only do they provide antimicrobial protection, but they also slightly enhance the physical and mechanical properties of the polyurethane varnish, showcasing a practical application in materials science (El‐Wahab et al., 2015).

Anticancer and Anti-inflammatory Properties

Pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. Novel series of these compounds have shown promise as anticancer and anti-5-lipoxygenase agents, with specific derivatives synthesized through condensation reactions displaying cytotoxicity against cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in inflammation. Such studies suggest a structural-activity relationship that could guide the development of new therapeutic agents (Rahmouni et al., 2016).

Corrosion Inhibition

In addition to biomedical applications, these derivatives have been explored as corrosion inhibitors. The ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit corrosion on C-steel surfaces in acidic environments has been documented. These compounds exhibit potential as effective corrosion inhibitors, with their efficiency increasing with concentration, providing insights into their mechanism of action and suggesting their utility in protecting industrial materials (Abdel Hameed et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c1-3-14-5-7-15(8-6-14)25-19-17-11-24-26(20(17)23-12-22-19)16-9-4-13(2)18(21)10-16/h4-12H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXOYAYAZLQLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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